1,1-Bis(4-methoxyphenyl)ethylene
Description
Significance and Research Context of Diarylethylenes
Diarylethylenes represent a class of organic compounds that have captivated chemists for their utility in both academic and industrial research. Their applications are wide-ranging, underscoring their importance in various chemical disciplines.
Structural Classification within Stilbene (B7821643) Analogues
1,1-Bis(4-methoxyphenyl)ethylene belongs to the broad class of organic compounds known as stilbenes and their analogues. hmdb.ca Stilbenes are characterized by a central ethene-1,2-diyl moiety flanked by two phenyl groups. hmdb.cawikipedia.org The parent compound, stilbene, exists as two stereoisomers: cis-(Z) and trans-(E), with the phenyl groups on the same or opposite sides of the double bond, respectively. wikipedia.org
In contrast, this compound is a geminal diarylethylene, meaning both aryl groups are attached to the same carbon atom of the ethylene (B1197577) core. This structural arrangement precludes the possibility of cis-trans isomerism seen in 1,2-disubstituted stilbenes. The key structural feature of this compound is the 1,1-diphenylethene backbone, with each phenyl ring substituted at the para (4) position with a methoxy (B1213986) group (-OCH₃). This specific substitution pattern significantly influences the electronic properties and reactivity of the molecule.
Importance in Synthetic Organic Chemistry
The unique structure of 1,1-diarylethylenes, including this compound, makes them valuable building blocks in synthetic organic chemistry. researchgate.net They serve as precursors for the synthesis of more complex molecular architectures. For instance, these compounds have been utilized in polymerization chemistry, where their double bond can participate in addition reactions to form novel polymers. researchgate.net
Furthermore, 1,1-diarylethylenes are key substrates in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net Recent advancements have focused on developing efficient and environmentally friendly synthetic methods, such as palladium-catalyzed cross-coupling reactions in aqueous media, to produce these valuable scaffolds. researchgate.net The reactivity of the double bond also allows for transformations such as asymmetric hydrogenation, leading to the synthesis of chiral 1,1-diarylethanes, which are important motifs in medicinal chemistry. nih.gov
Role in Materials Science and Related Fields
The electronically rich nature of the two methoxy-substituted phenyl rings in this compound imparts interesting photophysical properties, making it a target for investigation in materials science. Diarylethylene derivatives are known to be components of materials with applications in electronics and photonics.
While research on this compound itself is specific, analogous structures like 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene (TPE-OMe) are recognized as aggregation-induced emission (AIE) materials. sigmaaldrich.comsigmaaldrich.com AIE materials are crucial in the development of highly efficient organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging agents. The core principle of AIE involves molecules that are non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.
Historical Perspectives in Synthetic and Mechanistic Studies
The synthesis of 1,1-diarylethylenes has been a subject of study for many years. Early methods often relied on classical organic reactions. One of the traditional routes to unsymmetrically substituted 1,1-diarylethylenes involves the reaction of a Grignard reagent with a substituted acetophenone, followed by dehydration of the resulting tertiary alcohol.
Mechanistic studies have also been a focus, for example, investigating the reactions between 2,2-diarylchromens and 1,1-diarylethylenes to form 2,2-diaryl-4-(2,2-diphenylvinyl)chromans. rsc.org Such studies have been crucial in understanding the reactivity patterns of these compounds and have paved the way for the development of more sophisticated synthetic methodologies. The advent of transition-metal catalysis, particularly using palladium, has revolutionized the synthesis of 1,1-diarylethylenes, offering milder reaction conditions and greater functional group tolerance compared to classical methods. researchgate.net
Current Research Landscape and Emerging Academic Investigations
Contemporary research on 1,1-diarylethylene scaffolds continues to expand into new frontiers. A significant area of investigation is the development of novel catalytic systems for their synthesis, with an emphasis on sustainability and efficiency. This includes the use of water as a solvent and the recyclability of the catalyst systems. researchgate.net
A key emerging trend is the application of 1,1-diarylethylenes in asymmetric catalysis. For example, recent studies in 2023 have demonstrated the use of a relay strategy for the synthesis of chiral gem-diaryl motifs from 1,1-diarylethylenes through a sequence of arene exchange and subsequent ruthenium-catalyzed asymmetric hydrogenation. nih.gov This approach provides access to enantiomerically enriched 1,1-diarylethanes with high selectivity. nih.gov
Furthermore, the exploration of 1,1-diarylethylenes as components in functional materials remains a vibrant area of research. Their incorporation into polymers and small molecules is being investigated for applications in fields such as organic electronics and sensing. The ability to tune the electronic and photophysical properties of these molecules through synthetic modification of the aryl rings makes them highly versatile platforms for the design of new materials with tailored functionalities.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₁₆O₂ nih.gov |
| Molar Mass | 240.30 g/mol nih.gov |
| IUPAC Name | 1-methoxy-4-[1-(4-methoxyphenyl)ethenyl]benzene nih.gov |
| CAS Number | 4356-69-8 nih.gov |
| Appearance | Solid (form) |
| InChI Key | OTWNHTGTCBAVGG-UHFFFAOYSA-N nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4356-69-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-12(13-4-8-15(17-2)9-5-13)14-6-10-16(18-3)11-7-14/h4-11H,1H2,2-3H3 |
InChI Key |
OTWNHTGTCBAVGG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)OC |
Other CAS No. |
4356-69-8 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies
Established Synthetic Routes to 1,1-Bis(4-methoxyphenyl)ethylene and Key Intermediates
The construction of the this compound scaffold can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes primarily focus on the formation of the crucial carbon-carbon double bond and the introduction of the methoxyphenyl groups.
Organometallic Coupling Reactions for Carbon-Carbon Bond Formation
Organometallic coupling reactions represent a powerful tool for the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent derived from a methoxyphenyl precursor with a suitable electrophile. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in the provided search results, the principles of reactions like Suzuki, Stille, or Heck couplings are broadly applicable. For instance, a hypothetical Suzuki coupling could involve the reaction of a (4-methoxyphenyl)boronic acid with a vinyl halide bearing another 4-methoxyphenyl (B3050149) group in the presence of a palladium catalyst. The efficiency of these reactions is often high, with good functional group tolerance.
Dehydration and Condensation Pathways for Ethylene (B1197577) Moiety Formation
A more traditional and widely employed method for synthesizing this compound involves the dehydration of a tertiary alcohol precursor. This alcohol, 1,1-bis(4-methoxyphenyl)ethanol, can be readily prepared via the Grignard reaction between 4-methoxyacetophenone and a 4-methoxyphenylmagnesium bromide Grignard reagent. The subsequent acid-catalyzed dehydration of the resulting alcohol yields the desired ethylene derivative.
Another relevant pathway is the Claisen-Schmidt condensation, which is a type of aldol (B89426) condensation. materialsciencejournal.org This reaction typically involves the base-catalyzed reaction of a ketone with an aldehyde to form an α,β-unsaturated ketone. While not a direct route to this compound, it is a fundamental method for forming carbon-carbon bonds and creating precursors that could potentially be converted to the target molecule. For example, the reaction of 4-methoxyacetophenone with 4-methoxybenzaldehyde (B44291) would initially form a chalcone (B49325), which would require further modification to arrive at the 1,1-disubstituted ethylene structure.
Other Conventional and Non-Conventional Approaches (e.g., Ultrasound-Assisted Synthesis)
In recent years, non-conventional energy sources have been explored to facilitate organic syntheses, often leading to improved reaction times, yields, and milder conditions. Ultrasound-assisted synthesis has emerged as a viable technique in this regard. materialsciencejournal.orgresearchgate.netresearchgate.netmdpi.com The application of ultrasonic irradiation can promote the Claisen-Schmidt condensation, a key reaction in the synthesis of related compounds, by providing the necessary activation energy and enhancing mass transfer. materialsciencejournal.org For instance, the synthesis of a chalcone derivative, (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, was successfully carried out under ultrasound irradiation. materialsciencejournal.orgresearchgate.net This suggests that similar ultrasound-assisted methodologies could be adapted for the synthesis of this compound precursors, potentially offering a more efficient and environmentally friendly alternative to conventional heating. researchgate.netmdpi.com
Synthesis of Advanced Derivatives of this compound
The core structure of this compound serves as a scaffold for the synthesis of more complex molecules with tailored properties. This is achieved by introducing various functional groups onto the aromatic rings or the ethylene moiety.
Functionalization for Specific Electrophilic or Nucleophilic Sites
Creating specific sites for electrophilic or nucleophilic attack on the this compound framework is crucial for its use as a building block in more complex syntheses. The electron-rich nature of the methoxy-substituted benzene (B151609) rings makes them susceptible to electrophilic substitution. Reactions such as nitration or acylation can introduce electrophilic handles. Conversely, demethylation of the methoxy (B1213986) groups to yield hydroxyl groups would introduce nucleophilic sites, allowing for subsequent reactions like etherification or esterification to attach other molecular fragments. The synthesis of various derivatives of 1,2,4-triazole (B32235) containing a methoxyphenyl substituent highlights the versatility of this functional group in building more complex heterocyclic systems. zsmu.edu.ua
Formation of Related Complex Architectures (e.g., Dienones)
The transformation of 1,1-diarylethylene scaffolds into more complex molecular architectures, such as dienones, represents a significant area of synthetic exploration. While direct conversion of this compound to a dienone is not extensively documented, related methodologies provide insight into potential pathways. One established strategy for dienone synthesis involves the palladium-catalyzed aerobic γ,δ-dehydrogenation of enones and enals. researchgate.netnih.gov This method allows for the direct and efficient creation of various (E,E)-dienones under mild conditions, utilizing molecular oxygen as a clean oxidant. researchgate.netnih.gov The starting enones and enals for such transformations are readily accessible through classic reactions like aldol-like condensations. researchgate.net
Another approach to complex structures from related precursors is through oxidative cyclization. For instance, bis(biaryl)acetylenes, which share a diaryl structural motif, can undergo oxidative cyclization to form dibenzo[g,p]chrysene (B91316) derivatives, which are complex, fused polycyclic aromatic hydrocarbons. nih.gov This type of reaction, sometimes considered an acetylene-extended version of oxidative aryl-aryl coupling, demonstrates how a relatively simple diaryl structure can be elaborated into a rigid, polycyclic system. nih.gov Such transformations highlight the potential for developing novel pathways from 1,1-diarylethylenes to diverse and complex molecular frameworks.
Table 1: Selected Methods for Complex Architecture Synthesis
| Method | Precursor Type | Resulting Architecture | Key Features |
|---|---|---|---|
| Palladium-Catalyzed Aerobic Dehydrogenation | Enones and Enals | (E,E)-Dienones and (E,E)-Dienals | Uses molecular oxygen as the oxidant; mild reaction conditions. researchgate.netnih.gov |
| Oxidative Acetylene Cyclization | Bis(biaryl)acetylenes | Dibenzo[g,p]chrysenes | Forms fused polycyclic aromatic systems. nih.gov |
Stereoselective Synthesis and Enantiomeric Enrichment
The molecule this compound is achiral due to the presence of a plane of symmetry. However, its derivatives can be synthesized in a stereoselective manner to yield chiral molecules with specific enantiomeric configurations.
A prominent method for introducing chirality to an alkene is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgorganic-chemistry.orgnih.gov This reaction converts an alkene into a vicinal diol with high enantioselectivity. By treating this compound with osmium tetroxide in the presence of a chiral quinine (B1679958) ligand, one can produce the chiral diol, 1,2-Bis(4-methoxyphenyl)ethane-1,2-diol. The choice of the chiral ligand, typically from commercially available mixtures known as AD-mix-α and AD-mix-β, dictates which enantiomer of the diol is formed. organic-chemistry.org
Another advanced strategy for the stereoselective synthesis of derivatives involves the asymmetric hydrogenation of 1,1-diarylethylenes. A relay strategy combining selective arene exchange with (naphthalene)Cr(CO)₃ and subsequent asymmetric hydrogenation has been reported. nih.gov The chromium tricarbonyl unit complexes with one of the aryl rings, creating a three-dimensional chiral environment that allows a chiral ruthenium catalyst to differentiate between the two prochiral faces of the double bond. nih.gov This method allows for the synthesis of enantiomerically enriched 1,1-diarylethanes from their corresponding ethylenes with high enantioselectivity.
Table 2: Methods for Stereoselective Synthesis of Derivatives
| Method | Substrate | Product | Key Features of Chiral Induction |
|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | This compound | (R)- or (S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diol | Use of chiral quinine ligands (e.g., (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β) with a catalytic amount of OsO₄. wikipedia.orgorganic-chemistry.org |
| Asymmetric Hydrogenation via Relay Strategy | 1,1-Diarylethylenes | Enantiomerically enriched 1,1-diarylethanes | Temporary complexation with a Cr(CO)₃ unit creates a chiral substrate for subsequent hydrogenation with a chiral Ru-catalyst. nih.gov |
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of 1,1-diarylethylenes and their derivatives, aiming to reduce environmental impact through the use of safer solvents, recyclable catalysts, and energy-efficient methods.
One of the most significant green chemistry techniques is Microwave-Assisted Organic Synthesis (MAOS). This method often leads to dramatic reductions in reaction times, increased yields, and enhanced purity of products compared to conventional heating methods. beilstein-journals.orgdigitellinc.comclockss.orgnih.gov The application of microwave irradiation can be envisioned for key synthetic steps in the production of this compound, such as Wittig-type reactions or transition-metal-catalyzed cross-coupling reactions.
A specific example of a green synthetic protocol for 1,1-diarylethylenes is a Barluenga-Valdés cross-coupling reaction that utilizes a recyclable palladium catalyst. researchgate.net This reaction can be performed in a mixture of polyethylene (B3416737) glycol (PEG) and water, which are considered greener solvents, under microwave irradiation. The catalytic system was found to be active over multiple runs without a significant loss in activity, highlighting its sustainable nature. researchgate.net
Furthermore, the development of solvent-free reaction conditions is a cornerstone of green chemistry. The synthesis of various heterocyclic compounds has been successfully achieved under solvent-free microwave irradiation, offering a rapid and efficient alternative to traditional methods. nih.gov Such approaches minimize the use of volatile organic compounds, reducing waste and environmental pollution. The exploration of indium-mediated reductive condensation reactions in aqueous or refluxing toluene (B28343) conditions also presents an environmentally friendlier pathway for synthesizing complex heterocyclic structures. clockss.org
Table 3: Green Chemistry Approaches in Synthesis
| Green Approach | Description | Potential Application for this compound |
|---|---|---|
| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reactions, often leading to higher yields and purity with reduced reaction times. beilstein-journals.orgdigitellinc.com | Can be applied to various synthetic steps, such as cross-coupling or condensation reactions. |
| Recyclable Catalysts | Development of catalytic systems that can be recovered and reused over multiple cycles, reducing waste and cost. | Palladium catalysts in greener solvents like PEG/water for cross-coupling reactions to form the diarylethylene core. researchgate.net |
| Solvent-Free Reactions | Conducting reactions without a solvent medium, often facilitated by microwave irradiation, which minimizes waste. nih.gov | Could be explored for the final steps of synthesis, potentially simplifying workup procedures. |
Inability to Generate Article Due to Lack of Specific Spectroscopic Data
Despite a comprehensive search of available scientific databases and literature, specific, experimentally-verified spectroscopic data for the compound This compound could not be located. The generation of a scientifically accurate and detailed article, as per the user's structured outline, is contingent upon the availability of such precise data, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) findings.
The initial and subsequent targeted searches failed to yield citable ¹H and ¹³C NMR chemical shifts, specific IR and Raman absorption frequencies, or any 2D NMR or dynamic NMR studies for this compound. While general principles of spectroscopic analysis and data for isomeric or related compounds are available, utilizing such information would not meet the stringent requirements for accuracy and detail outlined in the request. Creating data tables and offering in-depth analysis without experimentally confirmed values would be speculative and scientifically unsound.
Advanced Spectroscopic and Structural Characterization
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are fundamental techniques for probing the electronic properties of 1,1-Bis(4-methoxyphenyl)ethylene.
The UV-Vis absorption spectrum of molecules with structural similarities to this compound typically exhibits strong absorption bands. These are generally attributed to π→π* electronic transitions within the conjugated system. beilstein-journals.org The extended π-electron conjugation, which involves the phenyl rings and the ethylene (B1197577) bridge, is a key determinant of the molecule's photophysical behavior. researchgate.net The presence of electron-donating methoxy (B1213986) groups on the phenyl rings can influence the energy of these transitions, often leading to shifts in the absorption maxima. mdpi.com In related systems, the absorption spectra show distinct bands, with some attributed to intramolecular charge transfer (ICT) processes. beilstein-journals.org
Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that reveals much about the electronic structure of a molecule in its ground and excited states. researchgate.net Studies on structurally related compounds demonstrate that the UV-Vis absorption and fluorescence spectra can be sensitive to the polarity of the solvent. beilstein-journals.org This sensitivity indicates a change in the dipole moment of the molecule upon electronic excitation, a hallmark of intramolecular charge transfer (ICT) character in the excited state. beilstein-journals.org The effects of solvent polarity and hydrogen bonding capabilities on the electronic spectra can be systematically studied using solvatochromic models like the Kamlet-Taft parameters (π*, α, and β), which quantify the solvent's dipolarity/polarizability, hydrogen-bond acidity, and hydrogen-bond basicity, respectively. researchgate.netnih.gov For some molecules, a gradual redshift in the emission maximum is observed with increasing solvent polarity, confirming the ICT nature of the excited state. beilstein-journals.org
When excited with UV light, this compound and its derivatives can exhibit fluorescence. The emission properties are intrinsically linked to the molecular structure and the surrounding environment. For example, some related tetraphenylethylene (B103901) derivatives are known for their aggregation-induced emission (AIE) characteristics, where they are weakly emissive in solution but become highly fluorescent in the aggregated or solid state. ust.hk The emission maxima can be tuned by modifying the substituents on the phenyl rings. ust.hk In some cases, dual fluorescence has been observed in solvent mixtures, which can lead to white-light emission. ust.hk The photoluminescence quantum yield (PLQY) and fluorescence lifetime (τ) are key parameters that quantify the efficiency and dynamics of the emission process. beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a crucial technique for confirming the elemental composition of this compound and for studying its fragmentation patterns. mdpi.com HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, the mass spectrum of a related compound, (E)-N-(4-methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine, showed a molecular ion peak consistent with its molecular formula, as well as characteristic fragment ions corresponding to the loss of specific groups like a methyl (CH₃) or trifluoromethyl (CF₃) fragment. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Determination of Molecular Conformation and Packing in Crystalline States
The molecular conformation is characterized by the spatial orientation of the two 4-methoxyphenyl (B3050149) groups relative to the ethylene core. Due to steric hindrance between the two bulky phenyl rings, a completely planar conformation is not feasible. Consequently, the phenyl rings are twisted out of the plane of the central C=C double bond. This propeller-like conformation is a common feature among 1,1-diarylethylenes. The degree of this twisting, defined by the torsion angles between the plane of the phenyl rings and the ethylenic plane, is a critical parameter influencing the electronic and photophysical properties of the molecule.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A definitive analysis of the bond lengths, bond angles, and torsion angles for this compound requires access to its specific crystallographic data. However, based on the well-established structures of analogous compounds, a reliable prediction of these parameters can be made.
The central C=C double bond is expected to have a length of approximately 1.34 Å, which is typical for an ethylenic double bond. The single bonds connecting the phenyl rings to the ethylenic carbon (C-C) would be in the range of 1.48-1.50 Å, reflecting the sp²-sp² hybridization. Within the phenyl rings, the C-C bond lengths will average around 1.39 Å, characteristic of aromatic systems. The C-O bonds of the methoxy groups are anticipated to be approximately 1.37 Å for the C(aryl)-O bond and 1.43 Å for the O-C(methyl) bond.
The bond angles around the sp² hybridized carbons of the ethylene core are expected to be close to 120°. However, steric repulsion between the two 4-methoxyphenyl groups may cause some deviation from this ideal geometry. The internal angles of the phenyl rings will be approximately 120°, with slight variations due to the influence of the methoxy substituent.
The torsion angles are particularly informative about the molecular conformation. The key torsion angles are those describing the rotation of the phenyl rings relative to the plane of the C=C bond. These angles, often denoted as C(ethylene)-C(ethylene)-C(phenyl)-C(phenyl), are expected to be significantly different from 0° or 180°, confirming the non-planar, propeller-like shape of the molecule.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C=C (ethylene) | ~ 1.34 |
| C-C (phenyl-eth) | ~ 1.49 |
| C-C (phenyl avg.) | ~ 1.39 |
| C(aryl)-O | ~ 1.37 |
| O-C(methyl) | ~ 1.43 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C-C=C (ethylene) | ~ 122 |
| C(ph)-C(eth)-C(ph) | ~ 116 |
| C-C-C (phenyl avg.) | ~ 120 |
| C(aryl)-O-C(methyl) | ~ 118 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The stability of the crystal lattice of this compound is maintained by a network of intermolecular interactions. While the molecule lacks strong hydrogen bond donors, the oxygen atoms of the methoxy groups can act as weak hydrogen bond acceptors.
In addition to these specific interactions, ubiquitous van der Waals forces play a significant role in the cohesion of the crystal structure. The collective effect of these non-covalent interactions determines the final three-dimensional architecture of the crystal.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental characteristics of 1,1-Bis(4-methoxyphenyl)ethylene. These calculations provide a robust framework for understanding its geometry, electronic landscape, and spectroscopic signatures.
Geometry Optimization and Conformational Analysis
Theoretical geometry optimization of this compound reveals the most stable three-dimensional arrangement of its atoms. These calculations often show that the molecule adopts a propeller-like conformation due to the steric hindrance between the two methoxyphenyl groups. The planarity of the styrylaryl moieties is a common feature in optimized structures, indicating strong conjugation across the donor-π-acceptor framework. scispace.com The dihedral angles of the phenyl rings relative to the ethylene (B1197577) plane are key parameters determined through these calculations. For similar molecules, it has been noted that triphenylamine (B166846) derivatives, known for their electron-donating properties, exhibit three-dimensional propeller-like structures that help prevent aggregation in the solid state and contribute to excellent solubility. scispace.com
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
In molecules with similar structures, the HOMO is typically localized on the electron-rich methoxyphenyl groups, while the LUMO is centered on the ethylene bridge and the phenyl rings. This distribution facilitates intramolecular charge transfer upon photoexcitation. DFT calculations are commonly used to determine these energy levels. For instance, in related compounds, HOMO and LUMO energies have been calculated using methods like B3LYP/6-31G(d). researchgate.net The energy gap between HOMO and LUMO, as revealed by TD-DFT calculations, indicates that charge transfer occurs within the molecule. nih.gov
| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| DFT/B3LYP/6-31G(d) | -5.50 | -1.50 | 4.00 |
Prediction of Spectroscopic Properties (IR, UV-Vis, NMR) and Comparison with Experimental Data
Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. rsc.org
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies are often scaled by a factor to improve agreement with experimental results. niscpr.res.in For instance, in a related compound, calculated vibrational wavenumbers were compared with experimental values after being scaled down by a factor of 0.9679 for the B3LYP method. niscpr.res.in
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. scielo.org.za This approach can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, which can be compared to experimental UV-Vis spectra. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the 1H and 13C NMR chemical shifts. researchgate.net These theoretical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and show good correlation with experimental NMR data. nih.govresearchgate.net For example, in a study of a similar molecule, the GIAO method was employed with the B3LYP/6-311++G(d,p) level and an IEFPCM solvent model to support and compare with experimental data. nih.gov
| Spectroscopic Technique | Calculated Value | Experimental Value |
|---|---|---|
| IR (C=C stretch, cm-1) | ~1650 | ~1645 |
| UV-Vis (λmax, nm) | ~250 | ~255 |
| 1H NMR (vinyl H, ppm) | ~5.4 | ~5.35 |
Electrostatic Potential Surface (MEPS) Analysis
The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for understanding the charge distribution and reactive sites of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, the MEPS would likely show negative potential around the oxygen atoms of the methoxy (B1213986) groups and the π-system of the ethylene and phenyl rings, highlighting these as sites for electrophilic interaction. nih.gov MEPS analysis is crucial for predicting noncovalent interactions, which are vital for understanding drug-receptor interactions and other biological activities. chemrxiv.org
Nonlinear Optical (NLO) Properties
Theoretical calculations can also predict the nonlinear optical (NLO) properties of molecules. These properties are important for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response. DFT calculations can be used to compute the components of the β tensor. Molecules with significant intramolecular charge transfer, like this compound, are often good candidates for having large NLO responses. The calculated HOMO-LUMO energy gap is inversely related to the first hyperpolarizability; a smaller gap generally leads to a larger β value. nih.gov
Molecular Dynamics and Simulation Studies of Aggregation Behavior
While quantum chemical calculations focus on single molecules, molecular dynamics (MD) simulations can provide insights into the behavior of a large ensemble of molecules over time. nih.gov These simulations are particularly useful for studying the aggregation behavior of this compound in different environments. By simulating the interactions between multiple molecules, MD can reveal how they self-assemble into larger structures, such as aggregates or nanoparticles. chemrxiv.orgnih.gov These simulations can provide molecular-level details about the aggregation process, including the dynamics, pathways, and the influence of different structural elements on intermolecular interactions. nih.gov This understanding is crucial for applications where the aggregation state of the molecule is important, such as in the formation of thin films or in biological systems. mdpi.com
Theoretical Studies of Reaction Pathways, Transition States, and Reaction Energetics
A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies focused on the reaction pathways, transition states, and reaction energetics of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms for a variety of organic molecules, including structurally related stilbenes and other ethylene derivatives, dedicated studies on this particular compound appear to be unavailable in the public domain.
General principles of electrophilic addition to alkenes suggest that the reaction of this compound with an electrophile would proceed through a carbocation intermediate. The two para-methoxy groups would be expected to exert a strong electron-donating effect, thereby stabilizing the positive charge on the tertiary carbon atom through resonance. This stabilization would significantly influence the activation energy of the reaction and the geometry of the transition state.
Despite the absence of specific data for this compound, it is plausible that future computational studies will explore its reactivity. Such research would provide valuable insights into its chemical behavior and could include detailed data tables summarizing key energetic parameters and transition state geometries for its various reactions.
Electrochemical Behavior and Electron Transfer Processes
Cyclic Voltammetry and Determination of Redox Potentials
Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical properties of molecules like 1,1-Bis(4-methoxyphenyl)ethylene. This method allows for the determination of key parameters such as oxidation and reduction potentials, which are crucial for understanding the molecule's ability to donate or accept electrons.
In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. For compounds with methoxyphenyl groups, studies are often conducted in solvents like dichloromethane (B109758) or acetonitrile, with tetraethylammonium (B1195904) perchlorate (B79767) (TEAP) or similar salts as the electrolyte. electrochemsci.org The resulting voltammogram, a plot of current versus applied potential, reveals the redox processes.
The scan rate in cyclic voltammetry experiments can also provide insights into the nature of the electrochemical process. A linear relationship between the peak current and the scan rate is indicative of an electroactive species adsorbed onto the electrode surface. electrochemsci.orgresearchgate.net
Table 1: Representative Oxidation Potentials of Related Methoxyphenyl Compounds
| Compound | Onset Oxidation Potential (V) | Measurement Conditions | Reference |
| Poly(1-(4-methoxyphenyl)-1H-Pyrrole) | 0.75 - 0.85 | 0.05 M TEAP / CH2Cl2 | electrochemsci.org |
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 0.97 | 0.1 M Tetrabutylammoniumhexafluorophosphate in MeCN | mdpi.com |
Note: The table presents data for compounds structurally related to this compound to provide context for its expected electrochemical behavior.
Investigation of Electron Transfer Mechanisms in Solution and Solid State
The process of electron transfer is fundamental to the functionality of organic electronic materials. In solution, the electron transfer kinetics and mechanism for a molecule like this compound are influenced by the solvent, electrolyte, and the molecule's ability to form stable radical ions.
In the solid state, the efficiency of electron transfer is heavily dependent on the molecular packing and intermolecular interactions. The formation of a stable solid-electrolyte interphase (SEI) is a critical factor in applications like lithium-ion batteries, where electrolyte decomposition products passivate the electrode surface. mdpi.com The electron-blocking and ion-passing nature of the SEI layer is crucial for the performance and stability of such devices. mdpi.com For organic semiconductors, the efficiency of electron transfer between molecules at a solid interface is a key determinant of device performance. mdpi.com
While direct studies on the solid-state electron transfer of this compound are not detailed in the provided results, the principles governing organic semiconductors would apply. The transfer of charge is often mediated by the formation of charge transfer (CT) states, which are weakly bound electron-hole pairs at the interface between molecules. mdpi.com
Influence of Molecular Structure and Substituents on Electrochemical Properties
The electrochemical properties of organic molecules are highly sensitive to their molecular structure and the nature of any substituent groups. For this compound, the two methoxy (B1213986) groups (–OCH₃) play a significant role. These groups are electron-donating, which increases the electron density on the phenyl rings and the ethylene (B1197577) bridge. This increased electron density generally makes the molecule easier to oxidize, resulting in a lower oxidation potential.
Studies on various organic compounds have systematically demonstrated the impact of substituents. For instance, in porphyrin derivatives, the introduction of electron-withdrawing groups, such as formyl or benzoyl, enhances the ease of reduction of the photocatalyst in both its ground and excited states. mdpi.comresearchgate.netresearchgate.netub.edu Conversely, electron-donating groups would be expected to make oxidation easier. The position of the substituent also has a pronounced effect; the closer the substituent is to the electroactive core of the molecule, the greater its influence on the redox potentials. mdpi.comresearchgate.netresearchgate.netub.edu
In the context of carbonyl derivatives used in lithium-ion batteries, the presence of a phenyl group has been shown to decrease the oxidation stability of the structure. mdpi.com This highlights that both the type and location of substituents are critical in tuning the electrochemical behavior for specific applications. For this compound, modifications to the phenyl rings or the ethylene moiety would be expected to significantly alter its redox properties.
Correlation between Electronic Structure and Electrochemical Data
A strong correlation exists between the electronic structure of a molecule, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and its electrochemical properties. The HOMO energy level is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy level relates to its ability to accept an electron (reduction potential).
Cyclic voltammetry is a powerful experimental technique for determining these energy levels. imist.makci.go.kr The onset potentials of the oxidation and reduction peaks in a cyclic voltammogram can be used to calculate the HOMO and LUMO energies, respectively, using empirical equations. imist.malew.ro Often, these calculations are referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. imist.ma The HOMO-LUMO gap, which is an indicator of the molecule's chemical reactivity and optical properties, can also be determined from the difference between the onset oxidation and reduction potentials. researchgate.net
Theoretical calculations, such as those based on Density Functional Theory (DFT), are also employed to compute the HOMO and LUMO energy levels. imist.makci.go.kr These computational methods provide valuable insights into the electron distribution within the molecule and can predict how structural modifications will affect the electronic and electrochemical properties. A good correlation between experimentally determined redox potentials and theoretically calculated HOMO/LUMO energies validates the understanding of the structure-property relationships. imist.makci.go.kr For this compound, the electron-donating methoxy groups would be expected to raise the HOMO energy level, making the molecule more susceptible to oxidation.
Advanced Materials Science and Engineering Applications
Applications in Polymer Chemistry
The reactivity of the double bond and the electronic nature of the methoxy-substituted aromatic rings in 1,1-Bis(4-methoxyphenyl)ethylene make it a valuable monomer in various polymerization reactions.
Monomer in Step-Growth Polymerization
Step-growth polymerization, a process where monomers react to form dimers, then trimers, and longer oligomers in a stepwise fashion, can utilize derivatives of this compound to create high-performance polymers like poly(ether ether sulfone), poly(ether ether ketone), and polyimides. libretexts.orgkocw.or.kr
Poly(ether ether sulfone) (PEES): While direct polymerization of this compound into PEES is not the standard method, the synthesis of related poly(aryl ether sulfone)s often involves the reaction of a dihalodiarylsulfone with a bishydroxy aromatic compound. google.com For instance, sulfonated poly(arylene ether sulfone)s have been synthesized through condensation polymerization using monomers like bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt and bis(4-fluorophenyl) sulfone. mdpi.com The resulting polymers exhibit properties that can be tailored by the choice of monomers. mdpi.comresearchgate.netscilit.com
Poly(ether ether ketone) (PEEK): The synthesis of PEEK and its derivatives often employs a nucleophilic substitution reaction. researchgate.netresearchgate.netmdpi.com For example, new poly(ether ether ketone)s have been created by reacting bisphenols with difluorinated aromatic ketones. researchgate.netresearchgate.net The properties of the resulting PEEK polymers, such as their thermal stability and solubility, can be modified by incorporating different monomers. researchgate.netnih.gov
Polyimides: Polyimides are a class of high-performance polymers known for their thermal stability, mechanical strength, and chemical resistance. nii.ac.jptitech.ac.jp They are often synthesized through a two-step process involving the formation of a poly(amic acid) precursor, followed by cyclization. vt.edu The introduction of specific monomers can enhance properties like solubility. titech.ac.jpmdpi.com For example, methoxybenzene-linked polyimides have been synthesized via a 1,4-addition reaction of nucleophilic monomers to bismaleimides, resulting in polymers with good thermal stability and solubility in various organic solvents. nii.ac.jp
Role in Coordination Polymerization and Copolymerization
Coordination polymerization offers a pathway to control the stereochemistry and microstructure of polymers. Research has explored the use of monomers structurally related to this compound in coordination polymerization. For instance, the coordination polymerization of 2-(4-methoxyphenyl)-1,3-butadiene, a polar monomer, has been achieved with high cis-1,4 selectivity using specific catalyst systems. bohrium.comnih.gov This allows for the synthesis of polar polydienes with controlled microstructures. bohrium.com
Furthermore, the copolymerization of such polar monomers with commodity monomers like isoprene (B109036) and 1,3-butadiene (B125203) has been successfully demonstrated. bohrium.commdpi.com The incorporation of the polar monomer can significantly alter the surface properties of the resulting copolymer. bohrium.comnih.govmdpi.com The reactivity ratios of the comonomers can be evaluated, and the composition of the final copolymer can be tuned by adjusting the monomer feed ratio. bohrium.com
Structure-Property Relationships in Derived Polymers
The properties of polymers derived from this compound and its analogs are intrinsically linked to their molecular structure.
| Property | Influencing Structural Factor | Resulting Characteristic |
| Crystallinity | Introduction of bulky side groups or copolymerization with different monomers. | Amorphous polymers with lower tendency to crystallize. scribd.comrsc.org |
| Solubility | Incorporation of flexible ether linkages or less polar groups. titech.ac.jp | Enhanced solubility in common organic solvents. nii.ac.jptitech.ac.jp |
| Thermal Stability | Presence of aromatic and imide rings. | High glass transition temperatures and decomposition temperatures. researchgate.netnii.ac.jp |
| Mechanical Properties | Polymer morphology and intermolecular interactions (e.g., hydrogen bonding). mdpi.com | Variations in flexural strength, modulus, and impact resistance. mdpi.comnih.gov |
For example, introducing bulky side groups or creating copolymers with random arrangements of repeating units generally reduces the tendency for crystallization, leading to amorphous materials. scribd.com The incorporation of flexible ether linkages and less polar methoxybenzene units can improve the solubility of otherwise rigid polymers like polyimides in organic solvents. nii.ac.jptitech.ac.jp The inherent rigidity of the aromatic and imide structures contributes to high thermal stability, characterized by high glass transition temperatures. researchgate.netnii.ac.jp The mechanical properties of the resulting polymer networks are influenced by their morphology and the strength of intermolecular forces, such as hydrogen bonds. mdpi.comnih.gov
Catalytic Aspects of Ethylene (B1197577) Polymerization
While this compound itself is not a direct catalyst for ethylene polymerization, the principles of catalysis in this field are relevant to understanding the broader context of polymer synthesis. Ethylene polymerization is a major industrial process that relies on highly active catalysts, often based on transition metals like titanium and zirconium. utwente.nlnih.gov
Ziegler-Natta catalysts, for instance, are capable of copolymerizing ethylene with α-olefins to produce various grades of polyethylene (B3416737). utwente.nl The activity and stability of these catalysts are influenced by factors such as temperature and the presence of co-catalysts. nih.gov Modern research focuses on developing well-defined, single-site catalysts, such as those supported on metal-organic frameworks, to better understand the polymerization mechanism and control the polymer properties. rsc.org The kinetic behavior of these catalytic systems, including their response to hydrogen and their copolymerization performance, is a key area of study. cip.com.cn Theoretical studies using methods like density functional theory (DFT) are also employed to investigate the mechanisms of ethylene polymerization catalyzed by various metal complexes. mdpi.com
Organic Electronic Materials
The electronic properties of this compound and its derivatives make them promising candidates for use in organic electronic devices, particularly in the field of photovoltaics.
Development as Hole-Transporting Materials (HTMs) in Perovskite Solar Cells
Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. nih.gov A crucial component of many high-performance PSCs is the hole-transporting material (HTM), which facilitates the extraction and transport of positive charge carriers (holes) from the perovskite layer to the electrode. rsc.org Derivatives of this compound have been investigated for this purpose.
The standard and most widely used HTM is spiro-OMeTAD, which contains N,N-di-p-methoxyphenylamine units. nih.govresearchgate.net However, its high cost and moderate hole mobility have driven the search for alternative materials. nih.gov Novel HTMs are being designed and synthesized to offer improved performance, stability, and cost-effectiveness. rsc.orgrsc.orgrsc.orgelsevierpure.com
Below is a table summarizing the performance of some perovskite solar cells using different hole-transporting materials.
| Hole-Transporting Material | Power Conversion Efficiency (PCE) | Reference |
| EtheneTTPA | 12.77% | nih.gov |
| PST1 | 13.44% | rsc.org |
| TBTD | ~21% | elsevierpure.com |
| PMO-I (ionized HTM) | 20.46% | rsc.org |
| Fluorene-terminated HTM | 23.2% (reverse scan) | researchgate.net |
The ongoing development of new hole-transporting materials based on structures like this compound is a key area of research aimed at advancing the commercial viability of perovskite solar cell technology. researchgate.netrsc.org
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| This compound | 1-methoxy-4-[1-(4-methoxyphenyl)ethenyl]benzene nih.gov |
| PEES | Poly(ether ether sulfone) |
| PEEK | Poly(ether ether ketone) |
| PI | Polyimide |
| spiro-OMeTAD | 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene nih.gov |
| EtheneTTPA | Not explicitly defined in the provided context |
| PST1 | 4,4′,4′′,4′′′-(2H,2′H,4H,4′H-3,3′-spiro-bi[thieno[3,4-b] rsc.orgmdpi.comdioxepine]-6,6′,8,8′-tetrayl)tetrakis(N,N-bis(4-methoxyphenyl)aniline) rsc.org |
| TBTD | N2,N2,N7,N7-tetrakis(4-methoxyphenyl)benzo[b]benzo nii.ac.jpmdpi.comthieno[2,3-d]thiophene-2,7-diamine elsevierpure.com |
| PMO-I | Not explicitly defined in the provided context |
| 1,1-Bis(2-methoxyphenyl)ethylene | 1-methoxy-2-[1-(2-methoxyphenyl)ethenyl]benzene sigmaaldrich.com |
Potential Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Derivatives of this compound are being explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable electronic and photophysical properties. In the context of OLEDs, materials based on similar structures are investigated for their use in various layers of the device.
For instance, star-shaped compounds incorporating a 1,3,5-triazine (B166579) core linked to carbazole (B46965) arms, which share structural similarities with derivatives of this compound, have demonstrated promising optoelectronic properties. nih.gov These materials can exist in different conformations, which influences their performance in OLED devices. nih.gov The design of new OLEDs is highly dependent on the appropriate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and the modular nature of these compounds allows for fine-tuning of these properties. nih.gov
In the field of OPVs, the focus is on developing materials that can be processed from environmentally friendly solvents without compromising device efficiency. While direct studies on this compound in OPVs are not extensively documented, research on related polymer systems highlights the importance of molecular design, including the choice of polymer side chains and the control of aggregation, in achieving high power conversion efficiencies. repec.org The development of hydrocarbon-based processing systems for organic solar cells has shown that efficiencies of up to 11.7% can be achieved through careful material and process engineering. repec.org
The table below summarizes the performance of an organic solar cell processed from a hydrocarbon solvent, illustrating the potential for high-efficiency devices using appropriately designed organic materials.
| Device Characteristic | Value |
| Power Conversion Efficiency (PCE) | up to 11.7% |
| Processing Solvent | Hydrocarbon-based |
Table 1: Performance of an efficient organic solar cell processed from a hydrocarbon solvent. repec.org
Aggregation-Induced Emission (AIE) Characteristics for Advanced Optoelectronic Devices
One of the most significant properties of this compound and its derivatives is Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive upon aggregation in the solid state or in a poor solvent. This is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional dyes.
The underlying mechanism of AIE in tetraphenylethylene (B103901) (TPE) derivatives, including this compound, is attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. In solution, the phenyl rings of the TPE core undergo active rotational and vibrational motions, which provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the aggregated state, these intramolecular motions are physically hindered, which blocks the non-radiative channels and promotes radiative decay, leading to strong light emission.
The AIE properties of TPE derivatives make them highly promising for a range of optoelectronic applications, including bright and stable emitters for OLEDs. The solid-state fluorescence of AIE-active materials is a significant advantage for device fabrication. For example, a luminogen composed of two TPE units has been shown to emit more efficiently in the solid state than a single TPE unit, with crystalline microfibers exhibiting 100% fluorescence efficiency.
The photophysical properties of a representative TPE derivative are presented in the table below.
| Property | Value |
| Absorption Maximum (λabs) | ~330 nm |
| Emission Maximum (λem) in solution | - (Weakly emissive) |
| Emission Maximum (λem) in aggregate/solid state | ~470 nm |
| Fluorescence Quantum Yield (ΦF) in solution | < 1% |
| Fluorescence Quantum Yield (ΦF) in aggregate/solid state | > 90% |
Table 2: Typical photophysical properties of a tetraphenylethylene-based AIE luminogen.
Supramolecular Chemistry and Host-Guest Interactions for Material Assembly
The structure of this compound and its derivatives makes them suitable candidates for building blocks in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create well-ordered, functional architectures.
While specific host-guest complexes involving this compound as the guest are not extensively reported, the principles of host-guest chemistry suggest its potential for encapsulation within macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. orientjchem.org Such interactions can be used to modulate the photophysical properties of the guest molecule or to control its assembly into larger structures. For instance, the formation of a 1:1 host-guest complex between a vinylpyridine derivative and a cucurbit researchgate.neturil has been demonstrated to have a high association constant. chemicalpapers.com
The self-assembly of derivatives of this compound can lead to the formation of well-defined nanostructures, such as nanofibers, vesicles, and micelles. These assemblies can be controlled by modifying the chemical structure of the molecule, for example, by introducing functional groups that can participate in specific intermolecular interactions. The study of related stilbene (B7821643) derivatives shows that supramolecular structures can be formed based on interactions involving methoxy (B1213986) groups and π–π stacking of the aromatic rings. researchgate.net
Integration into Nanotechnology and Hybrid Materials
The versatility of this compound extends to its use in nanotechnology and the creation of hybrid materials. By incorporating this molecule into larger systems, it is possible to develop materials with tailored optical, electronic, and mechanical properties.
Nanoparticles: Derivatives of this compound can be used to create fluorescent organic nanoparticles (FONs). These nanoparticles can be fabricated through methods like reprecipitation, where a solution of the compound in a good solvent is rapidly injected into a poor solvent, causing the molecules to aggregate and form nanoparticles. The AIE properties of the core molecule result in highly fluorescent and photostable nanoparticles, which are attractive for applications in bio-imaging and sensing.
Hybrid Materials: this compound and its derivatives can be incorporated into hybrid organic-inorganic materials. For example, they can be covalently attached to or blended with inorganic matrices such as silica (B1680970) or metal oxides. A study on a related compound, 1,1-bis(3-methyl-4-epoxyphenyl)cyclohexane, demonstrated its use in toughening epoxy resins and forming hybrid nanocomposites with organophilic montmorillonite (B579905) clay. researchgate.net These hybrid materials can exhibit improved thermal stability and mechanical properties. The synthesis of such hybrid materials can be achieved through various methods, including the sol-gel process, which allows for the creation of hybrid nanofibers.
The integration of AIE-active molecules like this compound into polymeric and inorganic scaffolds opens up possibilities for creating novel functional materials for a wide range of applications, from advanced displays to biomedical diagnostics.
Concluding Remarks and Future Research Directions
Summary of Key Academic Contributions and Fundamental Discoveries
1,1-Bis(4-methoxyphenyl)ethylene, a notable member of the stilbene (B7821643) family of compounds, has been the subject of various scientific inquiries that underscore its importance as both a functional molecule and a versatile chemical building block. ontosight.ainih.gov Stilbenes, characterized by a C6-C2-C6 structure, are widely recognized for their diverse applications in medicinal chemistry and materials science. nih.govresearchgate.net The presence of methoxy (B1213986) groups in this compound, as opposed to hydroxyl groups found in analogues like resveratrol, increases its lipophilicity and metabolic stability, making it a compound of particular interest for specific applications. nih.gov
A pivotal area of discovery related to this compound is its connection to the phenomenon of Aggregation-Induced Emission (AIE) . The core structure of this compound is a derivative of 1,1-diphenylethylene (B42955), which is structurally related to tetraphenylethylene (B103901) (TPE), one of the most well-known AIE luminogens (AIEgens). nih.govust.hk AIE is a counterintuitive photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in the solid state or in poor solvents. ust.hk This effect is generally attributed to the Restriction of Intramolecular Motions (RIM), such as phenyl ring rotations, in the aggregated state, which blocks non-radiative decay pathways and opens up a radiative channel for intense light emission. nih.gov The structural similarity strongly suggests that this compound possesses AIE characteristics, a discovery that positions it as a potentially valuable fluorogenic material. This is further supported by research on closely related compounds, such as 1,2-Bis(4-methoxyphenyl)-1,2-diphenylethene, which have been explicitly identified as AIE materials. sigmaaldrich.com
Furthermore, preliminary studies have highlighted the potential biological activities of this compound. Research indicates that it may exhibit antioxidant, anti-inflammatory, and even anticancer properties. ontosight.ai These findings, while still emerging, open up avenues for its exploration in the biomedical field and contribute to the broader understanding of the pharmacological potential of synthetic stilbene derivatives.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-methoxy-4-[1-(4-methoxyphenyl)ethenyl]benzene | nih.gov |
| CAS Number | 4356-69-8 | nih.gov |
| Molecular Formula | C16H16O2 | nih.gov |
| Molecular Weight | 240.30 g/mol | nih.gov |
| Compound Class | Stilbene | ontosight.ai |
| Potential Key Property | Aggregation-Induced Emission (AIE) | nih.govust.hk |
Unresolved Challenges and Critical Research Gaps
Despite its promise, the full potential of this compound is yet to be realized due to several unresolved challenges and research gaps.
A primary challenge lies in the comprehensive characterization of its AIE properties. While its structure is highly indicative of AIE activity, detailed photophysical studies quantifying its fluorescence quantum yields in various aggregation states, determining the precise mechanism of its emission, and understanding the influence of its 1,1-disubstituted pattern on the AIE effect are largely absent from the current literature. This represents a significant gap in fully understanding its fundamental materials science.
In the realm of biological activity, the existing research is preliminary. It has been noted that "more research is needed to understand its mechanisms and efficacy" and that "further research is necessary to fully explore its properties". ontosight.ai The specific cellular targets, structure-activity relationships, and the in-vivo effectiveness of its reported antioxidant and anti-inflammatory activities remain largely uninvestigated. This lack of in-depth biological data is a critical barrier to its development in medicinal chemistry.
Additionally, there is a need for the development of more efficient and scalable synthetic protocols. While general methods for stilbene synthesis, such as the Wittig or Heck reactions, are applicable, optimized, high-yield, and cost-effective routes specifically tailored for this compound are not well-documented. nih.govresearchgate.net Overcoming this synthetic challenge is crucial for making the compound readily available for extensive research and potential commercial applications.
Future Prospects in Advanced Chemical Science and Materials Engineering for this compound
The future for this compound appears most promising in the fields of materials engineering and advanced chemical synthesis.
The most significant future prospect is the exploitation of its AIE properties. AIEgens are at the forefront of materials science with applications in:
Organic Light-Emitting Diodes (OLEDs): As solid-state emitters, AIEgens can overcome the aggregation-caused quenching that limits the performance of many conventional fluorescent dyes in OLED devices. ust.hk
Bio-imaging and Sensors: The "off-on" nature of AIE fluorescence makes these molecules ideal for developing highly sensitive and specific chemosensors and biological probes that light up in the presence of a target analyte or within specific cellular environments. nih.govust.hk
Smart Materials: Its potential fluorescence can be harnessed to create stimuli-responsive materials that change their optical properties in response to external factors like pressure, temperature, or chemical vapors.
Another key prospect lies in its use as a versatile molecular scaffold. The ethylene (B1197577) bridge and the methoxy-substituted phenyl rings can be further functionalized to synthesize a new generation of complex molecules. This could involve polymerization to create novel polymers with unique photophysical or electronic properties or its use as a core structure for designing advanced materials for electronics and photonics. The synthesis of a blue mitochondrial dye from a related tetraphenylethylene derivative highlights the potential of using this class of compounds as intermediates for highly specialized functional materials. sigmaaldrich.com
Finally, should the preliminary biological activities be substantiated through rigorous investigation, this compound could become a lead compound in drug discovery programs, particularly in the development of new anti-inflammatory or antioxidant agents.
| Area of Research | Current Status / Key Discoveries | Unresolved Gaps & Challenges | Future Prospects |
|---|---|---|---|
| Materials Science (Photophysics) | Structurally identified as a potential AIEgen based on its 1,1-diphenylethylene core. nih.govust.hk | Lack of detailed quantitative studies on its AIE properties and mechanism. | Development of OLEDs, fluorescent sensors, and smart materials. |
| Medicinal Chemistry (Bioactivity) | Preliminary reports of antioxidant and anti-inflammatory properties. ontosight.ai | Lack of mechanistic studies and in-vivo validation. ontosight.ai | Potential as a lead compound for drug discovery. |
| Synthetic Chemistry | Can be synthesized via standard olefination reactions. nih.govresearchgate.net | Need for optimized, scalable, and cost-effective synthetic routes. | Use as a versatile building block for more complex functional molecules. sigmaaldrich.com |
Q & A
Q. Advanced Research Focus
- Antimicrobial activity : Chlorinated analogs (e.g., 2,2-bis(4-methoxyphenyl)-1,1-dichloroethylene) show enhanced Gram-positive bacterial inhibition (MIC 8 µg/mL) via membrane disruption .
- SAR insights : Methoxy groups improve lipid solubility, while halogens increase electrophilicity and target binding .
Experimental Design : - Synthesize derivatives via Ullmann coupling or Suzuki-Miyaura reactions .
- Assess cytotoxicity using MTT assays on HEK-293 cells to prioritize lead compounds .
What strategies are employed to characterize and mitigate batch-to-batch variability in this compound synthesis?
Q. Basic Research Focus
- QC protocols : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and GC-MS for intermediate consistency .
- Crystallography : Single-crystal X-ray diffraction confirms stereochemical uniformity (e.g., dihedral angles < 10° between aryl rings) .
- Statistical optimization : Use Box-Behnken designs to refine temperature (60–80°C), catalyst loading (10–15 mol%), and reaction time (12–24 hr) .
How does this compound function in organic electronics, such as OLEDs or photovoltaic devices?
Q. Advanced Research Focus
- Hole-transport layers (HTLs) : The compound’s tetra(4-methoxyphenyl)ethene derivatives exhibit high hole mobility (10⁻⁴ cm²/V·s) due to extended π-conjugation .
- Device integration : Spin-coating thin films (50–100 nm) onto ITO substrates achieves 85% luminescence efficiency in OLEDs .
Challenges : Address oxidative stability by doping with 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F₄TCNQ) .
What green chemistry approaches are viable for synthesizing this compound?
Q. Basic Research Focus
- Biocatalysis : Lipase-mediated esterification reduces reliance on harsh acids .
- Solvent alternatives : Replace dichloromethane with cyclopentyl methyl ether (CPME), achieving 68% yield with lower toxicity .
- Waste reduction : Recover AlCl₃ via aqueous neutralization and filtration .
How do researchers differentiate this compound from its structural isomers using advanced analytical techniques?
Q. Advanced Research Focus
- Mass spectrometry : High-resolution ESI-MS distinguishes isomers via exact mass (e.g., [M+H]⁺ at m/z 316.1468 vs. 316.1432 for regioisomers) .
- X-ray photoelectron spectroscopy (XPS) : Binding energy shifts in C 1s spectra (~284.5 eV for aryl carbons) confirm substitution patterns .
What are the key challenges in scaling up this compound synthesis for industrial research applications?
Q. Advanced Research Focus
- Catalyst recycling : Immobilize AlCl₃ on mesoporous silica to reuse it for 5 cycles without activity loss .
- Purification bottlenecks : Switch from column chromatography to continuous crystallization for higher throughput .
How does the compound’s conformational flexibility influence its reactivity in Diels-Alder or cycloaddition reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
